molecular formula C17H12FN5O2 B2747160 N-(2-fluorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1358779-68-6

N-(2-fluorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Katalognummer B2747160
CAS-Nummer: 1358779-68-6
Molekulargewicht: 337.314
InChI-Schlüssel: GQAVKRIJQWSHQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is also known as Flunitrazolam . It is a triazolobenzodiazepine (TBZD), which are benzodiazepine (BZD) derivatives . It has been sold online as a designer drug and is a potent hypnotic and sedative drug similar to related compounds such as flunitrazepam, clonazolam, and flubromazolam .


Molecular Structure Analysis

The compound has a molar mass of 337.314 g·mol −1 . The addition of the triazole ring to the scaffold increases potency significantly . This is evident as flunitrazolam is reported anecdotally to be active in the microgram level .


Physical And Chemical Properties Analysis

The compound has a molar mass of 337.314 g·mol −1 . It is active at 0.1 mg .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Researchers have developed diversified methods for synthesizing triazoloquinoxaline derivatives, including N-(2-fluorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide, highlighting their structural complexity and potential for various biological activities. These methods involve Ugi four-component reactions and copper-catalyzed tandem reactions, providing access to structurally varied and complex fused tricyclic scaffolds from readily available starting materials (An et al., 2017).

Anticancer Activity

The synthesis of new quinoline and triazoloquinoxaline derivatives has been directed toward evaluating their anticancer potential. Certain derivatives have shown significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, suggesting their potential as therapeutic agents for cancer treatment (Reddy et al., 2015).

Antimicrobial and Antifungal Activity

Compounds related to this compound have been synthesized and tested for their antimicrobial and antifungal properties. The research has identified several compounds with promising activity against various bacterial and fungal strains, indicating their potential for developing new antimicrobial agents (Antypenko et al., 2017).

Aldose Reductase Inhibition

Quinoxalinone derivatives, including those related to the compound of interest, have been synthesized and tested for their ability to inhibit aldose reductase, a key enzyme in the management of diabetic complications. These compounds have shown potent inhibition, suggesting their usefulness in managing diabetes-related issues (Qin et al., 2015).

Adenosine Receptor Antagonism

Some derivatives have been explored for their binding affinity to adenosine receptors, showing selectivity towards the A3 adenosine receptor. This suggests potential applications in designing selective antagonists for therapeutic uses, such as in the treatment of cardiovascular diseases and possibly as rapid-onset antidepressants (Catarzi et al., 2005).

Anticonvulsant Properties

Triazoloquinoxaline derivatives have also been evaluated for their anticonvulsant properties, showing potential as novel agents for managing seizure disorders. Some compounds have exhibited promising activities in preclinical models, indicating their potential in anticonvulsant drug development (Alswah et al., 2013).

Zukünftige Richtungen

The compound was first definitively identified and reported to the EMCDDA Early Warning System by an analytical laboratory in Germany in October 2016 . It had not been described in the scientific or patent literature before this . Therefore, future research could focus on further understanding this compound and its potential uses and effects.

Eigenschaften

IUPAC Name

N-(2-fluorophenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5O2/c18-11-5-1-2-6-12(11)20-15(24)9-22-13-7-3-4-8-14(13)23-10-19-21-16(23)17(22)25/h1-8,10H,9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQAVKRIJQWSHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C3=CC=CC=C3N4C=NN=C4C2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.